
(2,3-Dihydrobenzofuran-5-yl)(4-methoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a dihydrobenzofuran ring attached to a methoxyphenyl group via a methanamine linkage. The exact structure and conformation would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.78. Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental analysis .Scientific Research Applications
- The benzofuran scaffold has been associated with anticancer properties. Researchers have explored derivatives like our compound to inhibit cancer cell growth and induce apoptosis. By targeting specific pathways, these compounds show promise in cancer therapy .
- Benzofuran derivatives, including our compound, exhibit neuroprotective effects. They may enhance nerve growth factor activation and potentially mitigate neurodegenerative diseases like Alzheimer’s .
- The benzofuran ring system contributes to anti-inflammatory activity. Our compound could be investigated for its potential to modulate inflammatory responses and alleviate conditions related to inflammation .
- Benzofuran derivatives often possess antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage. Our compound might be evaluated for its antioxidant capacity .
- Compounds containing benzofuran structures have demonstrated kinase inhibition. They interfere with cell proliferation mechanisms, making them interesting candidates for targeted therapies. Our compound could be studied further in this context .
- Although not directly related to the benzofuran ring, our compound shares structural features with ramelteon, a sedative-hypnotic drug used to treat insomnia. Investigating its effects on melatonin receptors could reveal potential therapeutic applications .
Anticancer Activity
Neuroprotective Effects
Anti-Inflammatory Properties
Antioxidant Potential
Kinase Inhibition
Sedative-Hypnotic Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl-(4-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-18-14-5-2-11(3-6-14)16(17)13-4-7-15-12(10-13)8-9-19-15;/h2-7,10,16H,8-9,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLGXVWQPZBKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-5-yl(4-methoxyphenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

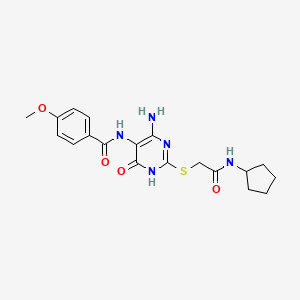
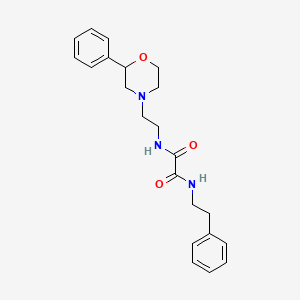
![4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2623484.png)
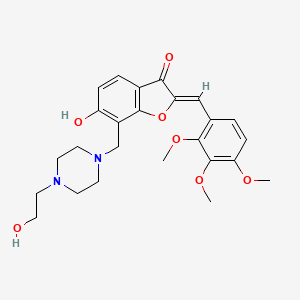
![N-(3,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2623486.png)



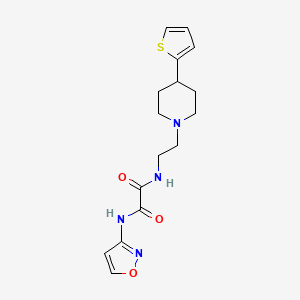
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2623493.png)
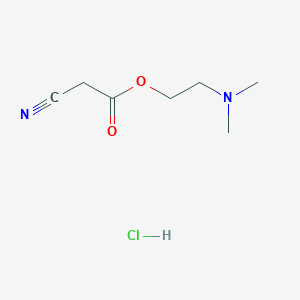
![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)

